![molecular formula C8H7ClN4O B1328573 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1000017-99-1](/img/structure/B1328573.png)

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method described involves the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, followed by a reductive Cadogan annulation to form 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine scaffolds . Additionally, a five-component cascade reaction has been utilized to synthesize N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives .

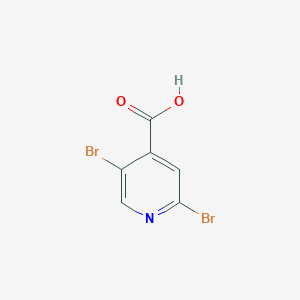

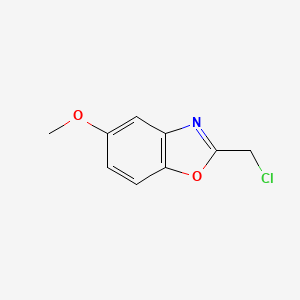

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex and diverse. For instance, a new 3-position substituted imidazo[1,2-a]pyridine ligand has been synthesized and used to create coordination compounds with interesting chain and dimer structures, as confirmed by single crystal X-ray diffraction . The structural diversity of these compounds is further exemplified by the synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives, showcasing the versatility of the imidazo[1,2-a]pyridine core .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including regiocontrolled functionalization through Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the selective introduction of different substituents at the 2- and 3-positions . These reactions enable the creation of a library of compounds with diverse substitutions, highlighting the reactivity and functionalizability of the imidazo[1,2-a]pyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the substituents and functional groups present. For example, the photoluminescent properties of a new 3-position substituted imidazo[1,2-a]pyridine ligand and its coordination compounds have been investigated, demonstrating potential applications in materials science . The synthesis of new derivatives via a five-component cascade reaction also highlights the importance of using environmentally benign solvents and the tolerance of a wide variety of functional groups, which can influence the solubility, stability, and reactivity of these compounds .

Scientific Research Applications

Optical Properties and Synthesis Methods

- A study by Yan-qing Ge et al. (2011) focused on synthesizing novel 1,3,4-oxadiazole derivatives using 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carbohydrazide. These compounds demonstrated significant absorption and emission maxima, indicating potential applications in the field of optical materials and fluorescence studies (Yan-qing Ge et al., 2011).

Coordination Polymers and Structural Studies

- Research by Meng-Ru Yin et al. (2021) utilized a similar compound, 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid, to construct various dimensional complexes and coordination polymers. This study highlights the structural versatility and potential in material science (Meng-Ru Yin et al., 2021).

Applications in Herbicide Synthesis

- Shi Gui-zhe (2015) described the use of a similar compound, 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide, in the synthesis of sulfonylurea herbicides like imazosulfuron. This demonstrates its role in agricultural chemistry (Shi Gui-zhe, 2015).

Phosphorescent Materials Development

- A study by Bin Li et al. (2019) explored the synthesis of novel positional isomers, including compounds similar to 3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, for developing phosphorescent materials. These materials showed potential for dynamic functional applications with external stimuli (Bin Li et al., 2019).

Synthesis of Functionalized Hydropyridones

- Research by Masoud Mohammadi Vala et al. (2020) involved the synthesis of functionalized hydropyridones from similar carbohydrazides, highlighting their potential in the preparation of bioactive compounds (Masoud Mohammadi Vala et al., 2020).

Fluorescent Molecular Rotor Studies

- S. D. Jadhav and N. Sekar (2017) conducted studies on the synthesis of fluorescent molecular rotors using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showcasing its application in sensing properties (S. D. Jadhav & N. Sekar, 2017).

Safety And Hazards

properties

IUPAC Name |

3-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMOGDKMHZGBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)